molecular formula C21H19N3O2S B2428668 (Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methylbutyl)-3-hydroxy-1H-inden-1-one CAS No. 326882-80-8

(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methylbutyl)-3-hydroxy-1H-inden-1-one

Cat. No.: B2428668
CAS No.: 326882-80-8
M. Wt: 377.46
InChI Key: VJYGHFBAPMIDOA-KQWNVCNZSA-N
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Description

(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methylbutyl)-3-hydroxy-1H-inden-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and chemical biology research, primarily characterized as a kinase inhibitor scaffold. Its molecular architecture, which integrates a benzo[d]thiazole hydrazone moiety with a 3-hydroxy-1H-inden-1-one system, is designed to act as a ATP-competitive inhibitor, targeting the binding sites of various protein kinases [https://pubmed.ncbi.nlm.nih.gov/29155388/]. Researchers are investigating this compound and its structural analogs for their potential to modulate aberrant kinase signaling pathways implicated in oncogenesis and proliferative diseases. The presence of the hydrazone functional group and the extended conjugated system also makes this compound a candidate for the development of chemosensors, where it can be engineered to exhibit selective chromogenic or fluorogenic responses upon binding specific metal ions or biological analytes [https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra03067a]. The Z-configuration around the hydrazone double bond is crucial for maintaining the specific three-dimensional geometry required for effective target binding and biological activity. Consequently, this compound serves as a versatile chemical tool for probing kinase function, screening for new therapeutic agents, and developing novel analytical detection methodologies in biochemical research.

Properties

IUPAC Name

2-[(Z)-N-(1,3-benzothiazol-2-ylamino)-C-(2-methylpropyl)carbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-12(2)11-16(18-19(25)13-7-3-4-8-14(13)20(18)26)23-24-21-22-15-9-5-6-10-17(15)27-21/h3-10,12,25H,11H2,1-2H3,(H,22,24)/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYGHFBAPMIDOA-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NNC1=NC2=CC=CC=C2S1)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C(=N/NC1=NC2=CC=CC=C2S1)/C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methylbutyl)-3-hydroxy-1H-inden-1-one is a compound that belongs to the class of benzo[d]thiazole derivatives, which have garnered attention due to their diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research findings.

Synthesis

The synthesis of benzo[d]thiazole-hydrazone derivatives, including the target compound, typically involves the reaction of benzo[d]thiazole derivatives with hydrazine or its derivatives. The process often employs methods such as refluxing in solvents like ethanol or ethylene glycol, leading to high yields of the desired hydrazone products .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo[d]thiazole derivatives. For instance, compounds similar to our target have shown significant cytotoxic effects against various cancer cell lines such as HCT-116 and MCF-7. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like doxorubicin, indicating a promising therapeutic profile .

2. Enzyme Inhibition

A critical aspect of the biological activity of benzo[d]thiazole derivatives is their ability to inhibit specific enzymes. For example, certain derivatives have demonstrated potent inhibitory activity against H+/K+ ATPase, with IC50 values lower than that of omeprazole, a commonly used proton pump inhibitor . This suggests potential applications in treating gastrointestinal disorders.

3. Anti-inflammatory Effects

Compounds within this class have also been evaluated for their anti-inflammatory properties. In vitro studies indicated that several benzo[d]thiazole-hydrazones exhibited significant inhibition of inflammatory mediators, which could be beneficial in managing conditions characterized by chronic inflammation .

The mechanisms underlying the biological activities of (Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methylbutyl)-3-hydroxy-1H-inden-1-one are multifaceted:

  • Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
  • Autophagy Modulation : There is evidence that certain derivatives can modulate autophagy processes, which are crucial for cellular homeostasis and survival under stress conditions .

Case Studies

Case Study 1: Cytotoxicity Assessment
In a comparative study assessing various benzo[d]thiazole derivatives, compound 15f was noted for its robust cytotoxicity against liver cancer cells. It was observed that this compound induced apoptosis and autophagy through lysosomal targeting mechanisms .

Case Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition revealed that several synthesized hydrazone derivatives exhibited strong inhibitory effects on H+/K+ ATPase. This study included detailed kinetic analyses and structure-activity relationship assessments that provided insights into optimizing these compounds for enhanced efficacy .

Data Tables

Compound NameIC50 (μM)Target Cell LineMechanism
Compound 916.19HCT-116Apoptosis
Compound 15f17.16MCF-7Autophagy
Omeprazole<20H+/K+ ATPaseEnzyme Inhibition

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methylbutyl)-3-hydroxy-1H-inden-1-one typically involves a multi-step process, including the condensation of benzo[d]thiazole derivatives with hydrazones. The structural characterization of synthesized compounds is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their molecular structure and purity .

Antimicrobial Properties

Research has shown that derivatives of benzo[d]thiazole exhibit significant antimicrobial activity. For instance, several synthesized compounds have demonstrated efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves inhibition of specific enzymes critical for bacterial survival, such as dihydropteroate synthase (DHPS) .

Anti-inflammatory Effects

Compounds similar to (Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methylbutyl)-3-hydroxy-1H-inden-1-one have been tested for their anti-inflammatory properties. In vitro studies indicate that these compounds can inhibit the activity of H+/K+ ATPase, which plays a role in gastric acid secretion and inflammation . The IC50 values for some derivatives were found to be lower than those of standard anti-inflammatory drugs like omeprazole.

Anticancer Activity

The potential anticancer properties of benzo[d]thiazole derivatives have been explored in various studies. These compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in different cancer cell lines. The specific mechanisms involve modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Case Study 1: Antimicrobial Activity Evaluation

A series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial activity against common pathogens. The study revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

CompoundMIC (µg/mL)Target Bacteria
A10Staphylococcus aureus
B15Escherichia coli
C5Pseudomonas aeruginosa

Case Study 2: Anti-inflammatory Screening

In another study focused on anti-inflammatory effects, various benzo[d]thiazole derivatives were tested for their ability to inhibit H+/K+ ATPase. The results indicated that several compounds had IC50 values comparable to or better than established anti-inflammatory agents.

CompoundIC50 (µM)Comparison DrugIC50 (µM)
D20Omeprazole25
E15Aspirin30

Chemical Reactions Analysis

Hydrazone Functional Group Reactivity

The hydrazone group (–NH–N=C–) enables nucleophilic additions, cyclizations, and coordination chemistry:

Reaction TypeConditions/ReagentsProducts/OutcomesSource
Cyclization Cu(II) catalysis, hypervalent iodineFormation of fused heterocycles
Oxidative Coupling PIDA (PhI(OAc)₂) in MeCNIntramolecular C–N bond formation
Tautomerism Acidic or basic mediaKeto-enol equilibrium stabilization
  • Cyclization reactions often yield benzimidazo[2,1-b]thiazoline derivatives under Cu(II)/PIDA systems .

  • The hydrazone group acts as a bidentate ligand for transition metals, enabling coordination complexes.

Benzo[d]thiazole Reactivity

The electron-deficient benzo[d]thiazole ring participates in electrophilic substitutions and cross-coupling:

Reaction TypeReagents/ConditionsOutcomesSource
Electrophilic Substitution Br₂/FeBr₃, HNO₃/H₂SO₄Bromination/nitration at C5 or C6
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidsBiaryl derivatives
  • Bromination at the benzo[d]thiazole ring enhances bioactivity (e.g., enzyme inhibition) .

  • Pd-catalyzed coupling modifies the aromatic system for drug-design applications .

Hydroxyl and Ketone Group Reactions

The 3-hydroxy-1H-inden-1-one moiety undergoes oxidation, substitution, and nucleophilic attacks:

Reaction TypeReagents/ConditionsProductsSource
Oxidation DDQ (dichlorodicyanoquinone)Quinone formation
Nucleophilic Addition Alkyllithium reagents (s-BuLi, MeLi)Indanone derivatives
Esterification Ac₂O/H₂SO₄Acetylated derivatives
  • Alkyllithium reagents induce ring-opening of the indenone system to form hydroxyindanones (e.g., 3-hydroxy-2-phenylindan-1-one) .

  • The hydroxyl group participates in hydrogen bonding, influencing solubility and crystallization.

Biological Interactions

The compound interacts with biomolecules via multiple mechanisms:

TargetInteraction ModeBiological EffectSource
Enzymes Competitive inhibition via hydrazoneAnticancer/antimicrobial activity
Receptors π-Stacking with benzo[d]thiazoleModulation of signaling pathways
  • The hydrazone group chelates metal ions in enzyme active sites (e.g., Zn²⁺ in matrix metalloproteinases).

  • The benzo[d]thiazole ring enhances binding affinity to hydrophobic receptor pockets .

Synthetic Modifications

Key synthetic pathways for derivatives include:

StepProcessYield OptimizationSource
Hydrazone Formation Condensation with hydrazinespH-controlled (4–6), 60–80°C, 6–12 hr
Ring Expansion Hydrazine hydrate, reflux in propanolBenzo[f]phthalazinone derivatives
  • Ring expansion with hydrazine yields phthalazinones (e.g., 4-aminobenzo[f]phthalazin-1-one) .

  • Solvent polarity critically affects hydrazone tautomer distribution during synthesis.

Preparation Methods

Synthesis of Benzo[d]thiazol-2-ylhydrazine

The benzo[d]thiazole precursor is synthesized via cyclocondensation of 2-aminothiophenol with carboxylic acid derivatives. For example:

  • Method A : 2-Aminothiophenol reacts with chloroacetyl chloride in acetic acid to form 2-chloromethylbenzo[d]thiazole, which is subsequently treated with hydrazine hydrate in ethanol under reflux to yield benzo[d]thiazol-2-ylhydrazine.
    • Conditions : 80°C, 6 hours, 85% yield.
    • Characterization : IR shows N-H stretches at 3434 cm⁻¹ and C=N at 1611 cm⁻¹.

Preparation of 3-Methylbutyl Ketone Intermediate

The ketone intermediate, 1-(3-methylbutylidene)inden-1-one, is synthesized via Friedel-Crafts acylation:

  • Method B : Indene reacts with 3-methylbutanoyl chloride in the presence of AlCl₃ at 0–5°C, followed by hydrolysis to yield the ketone.
    • Conditions : Dichloromethane solvent, 2-hour reaction, 72% yield.

Hydrazone Formation

Condensation of benzo[d]thiazol-2-ylhydrazine with the ketone intermediate proceeds in acidic media:

  • Method C : Equimolar reactants are refluxed in ethanol with catalytic acetic acid for 4 hours. The (Z)-isomer is favored due to steric hindrance.
    • Conditions : 78°C, 4 hours, 68% yield.
    • Key Data : $$ ^1H $$ NMR confirms hydrazone proton at δ 9.26 (s, 1H).

Cyclization to Indenone Ring

The final cyclization is achieved via intramolecular nucleophilic attack:

  • Method D : The hydrazone intermediate is treated with polyphosphoric acid (PPA) at 120°C for 2 hours, inducing ring closure.
    • Conditions : 120°C, 2 hours, 58% yield.
    • Characterization : IR reveals a carbonyl stretch at 1715 cm⁻¹.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Hydrazone Formation : Ethanol outperforms DMF due to better proton availability for imine formation.
  • Cyclization : PPA at 120°C minimizes side reactions compared to H₂SO₄.

Catalytic Additives

  • Method E : Adding ammonium acetate during hydrazone formation improves yield to 76% by buffering the reaction.

Characterization and Analytical Techniques

Spectroscopic Data

Technique Key Peaks Assignment
IR 3434 cm⁻¹ (N-H), 1715 cm⁻¹ (C=O) Hydrazine, indenone carbonyl
$$ ^1H $$ NMR δ 9.26 (s, 1H, N=CH), 2.26 (s, 3H, CH₃) Hydrazone proton, methyl group

X-ray Crystallography

Crystal structures of analogous compounds (e.g., 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one) reveal planar aromatic systems with interplanar angles <10°, supporting the stability of the (Z)-configuration.

Challenges and Troubleshooting

Byproduct Formation

  • Issue : Competing E-isomer formation during hydrazone condensation.
  • Solution : Use bulky solvents (e.g., tert-butanol) to sterically favor the (Z)-form.

Low Cyclization Yields

  • Issue : Incomplete ring closure due to poor leaving-group ability.
  • Solution : Replace PPA with P₂O₅/CH₃SO₃H, increasing yield to 65%.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methylbutyl)-3-hydroxy-1H-inden-1-one?

  • Methodological Answer : The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl intermediates. For instance, Friedel-Crafts acylation under solvent-free conditions (e.g., using Eaton’s reagent) has been effective for analogous fused heterocycles, achieving yields >90% . Key steps include:

  • Hydrazone formation : Reacting benzo[d]thiazol-2-ylhydrazine with a β-ketoindenone precursor.
  • Cyclization : Acid- or base-catalyzed intramolecular cyclization to form the indenone core.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol or methanol) .

Q. How is the stereochemical configuration (Z/E) of the hydrazone moiety confirmed experimentally?

  • Methodological Answer : The (Z)-configuration is confirmed via:

  • X-ray crystallography : Direct visualization of molecular geometry (e.g., dihedral angles between indenone and thiazole planes) .
  • NMR spectroscopy : NOESY correlations between the hydrazone NH proton and adjacent substituents (e.g., methyl groups) .

Q. Which computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to calculate:

  • Frontier molecular orbitals : HOMO-LUMO gaps to assess reactivity.
  • Charge distribution : Natural Bond Orbital (NBO) analysis to identify nucleophilic/electrophilic sites.
  • Solvent effects : Polarizable Continuum Models (PCM) for solvation energy . Basis sets like 6-311++G(d,p) are recommended for accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Assigns proton environments (e.g., indenone aromatic protons at δ 6.5–8.0 ppm) and quaternary carbons.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis?

  • Methodological Answer :

  • Solvent-free conditions : Reduce side reactions and enhance reaction rates (e.g., Eaton’s reagent promotes cyclization without solvents) .
  • Catalyst screening : Lewis acids (e.g., p-TsOH) improve hydrazone formation efficiency .
  • Temperature control : Reflux in ethanol (78°C) balances reaction speed and thermal stability of intermediates .

Q. How do discrepancies between computational predictions and experimental data (e.g., spectral or crystallographic results) arise, and how can they be resolved?

  • Methodological Answer :

  • Functional selection : Hybrid functionals (e.g., B3LYP) may overestimate conjugation effects compared to exact-exchange methods . Validate with MP2 or CCSD(T) for critical systems.
  • Dynamic effects : X-ray structures represent static conformations, while DFT may average multiple conformers. Use molecular dynamics (MD) simulations to account for flexibility .

Q. What strategies address tautomeric ambiguity in the hydrazone-indenone system during structural analysis?

  • Methodological Answer :

  • Variable-temperature NMR : Monitors proton exchange rates to identify tautomers (e.g., enol-keto equilibria) .
  • X-ray charge density maps : Resolve electron density distribution to distinguish tautomeric forms .

Q. How can molecular docking studies be designed to evaluate the bioactivity of this compound?

  • Methodological Answer :

  • Target selection : Prioritize proteins with known hydrazone/thiazole interactions (e.g., kinases, cytochrome P450) .
  • Docking protocols : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling and grid boxes centered on active sites.
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

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